(S)-3-Oxocyclopentanecarboxylic acid
Overview
Description
(-S)-3-Oxocyclopentanecarboxylic acid, also known as (-S)-3-oxo-cyclopent-2-enecarboxylic acid, is a carboxylic acid with a five-membered ring structure. It is an important organic compound used in a wide range of scientific research applications. It is also known as (-S)-3-oxocyclopentanecarboxylic acid, (-S)-3-oxocyclopent-2-enecarboxylic acid, and (-S)-3-oxocyclopent-2-enecarboxylic acid. (-S)-3-Oxocyclopentanecarboxylic acid is a chiral molecule, meaning it can exist in two different forms, depending on the orientation of its chemical bonds. (-S)-3-Oxocyclopentanecarboxylic acid is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and food additives.
Scientific Research Applications
Chemical Correlations and Configurations
(S)-3-Oxocyclopentanecarboxylic acid has been utilized in chemical studies to establish correlations with other compounds. For instance, its correlation with (+)-3-carboxyadipic acid and (+)-3-methylcyclopentanone, both of known configurations, helped in establishing the absolute configuration of the natural sarkomycin (Sato, Nishioka, Yonemitsu, & Ban, 1963).
Neurological Research
In neurological research, isomers of 3-oxocyclopentanecarboxylic acid were used to study their excitatory effects on mammalian neurons, contributing to understanding the mechanisms of neuronal excitation (Curry, Peet, Magnuson, & Mclennan, 1988).
Catalytic Processes
This compound has been involved in studies focusing on catalytic processes, such as in the epoxidation of alkenes using molecular oxygen with cobalt or manganese Jacobsen-type catalysts (Rhodes, Rowling, Tidswell, Woodward, & Brown, 1997).
Synthesis of Pharmaceutical Compounds
This compound plays a role in the synthesis of pharmaceutical compounds. It has been used in the preparation of esters related to certain pharmaceuticals, demonstrating its significance in drug development (Zelinsky & Elagina, 1953).
Exploration in Marine Atmosphere Studies
Research exploring the production of certain acids in the marine atmosphere has also utilized derivatives of this compound, aiding in understanding atmospheric chemistry (Crahan, Hegg, Covert, & Jonsson, 2004).
Nanoparticle Synthesis
The compound has found applications in the synthesis of nanoparticles, specifically in studies focused on the biocompatible materials synthesized using plant extracts (Rajan, Chandran, Harper, Yun, & Kalaichelvan, 2015).
Photochemical Applications
Its use extends to photochemical applications, such as in chlorocarbonylation of carbonyl compounds showing significant regioselectivity (Bashir-Hashemi, Hardee, Gelber, Qi, & Axenrod, 1994).
Study of Keto-Enol Systems
The study of keto-enol systems in aqueous solutions also involves this compound, contributing to the understanding of chemical equilibrium and reaction rates (Chiang, Kresge, Nikolaev, Onyido, & Zeng, 2005).
Properties
IUPAC Name |
(1S)-3-oxocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSNBKRWKBMPOP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357556 | |
Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71830-06-3 | |
Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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